2'-Fluoro-5'-(methylsulfonyl)acetophenone
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Overview
Description
2’-Fluoro-5’-(methylsulfonyl)acetophenone is an organic compound with the molecular formula C9H9FO3S and a molecular weight of 216.22 g/mol It is characterized by the presence of a fluoro group at the 2’ position and a methylsulfonyl group at the 5’ position on the acetophenone backbone
Preparation Methods
The synthesis of 2’-Fluoro-5’-(methylsulfonyl)acetophenone typically involves the introduction of the fluoro and methylsulfonyl groups onto the acetophenone structure. One common synthetic route includes the following steps:
Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
2’-Fluoro-5’-(methylsulfonyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can participate in nucleophilic aromatic substitution (SNAr) reactions, where nucleophiles such as amines or thiols replace the fluoro group.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding alcohols or hydrocarbons.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction.
Scientific Research Applications
2’-Fluoro-5’-(methylsulfonyl)acetophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’-Fluoro-5’-(methylsulfonyl)acetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and methylsulfonyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar compounds to 2’-Fluoro-5’-(methylsulfonyl)acetophenone include:
2’-Fluoroacetophenone: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain chemical reactions.
5’-(Methylsulfonyl)acetophenone: Lacks the fluoro group, which may affect its reactivity and binding interactions.
2’-Chloro-5’-(methylsulfonyl)acetophenone: Similar structure but with a chloro group instead of a fluoro group, which can influence its chemical and biological properties.
The uniqueness of 2’-Fluoro-5’-(methylsulfonyl)acetophenone lies in the combination of the fluoro and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C9H9FO3S |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(2-fluoro-5-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)8-5-7(14(2,12)13)3-4-9(8)10/h3-5H,1-2H3 |
InChI Key |
LPRPBJVBZLIBNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)F |
Origin of Product |
United States |
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